Product packaging for Irisolone(Cat. No.:CAS No. 3301-68-6)

Irisolone

Cat. No.: B1205529
CAS No.: 3301-68-6
M. Wt: 312.27 g/mol
InChI Key: RSSZOUXCQUJNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irisolone is a biologically active isoflavone naturally occurring in various plant species, particularly within the genus Iris , such as Iris germanica and Iris aphylla . This compound is of significant interest in natural product and phytochemical research. Modern pharmacological studies reveal that this compound possesses promising bioactivities relevant for therapeutic development. Research indicates that this compound exhibits anti-viral effects against influenza H1N1 and enterovirus D68, as well as notable anti-inflammatory activity in human neutrophils . It is also recognized as one of the main isoflavonoids contributing to the antioxidant properties of plant extracts . The compound has also been investigated for its potential cancer chemopreventive properties . Chemically, this compound (CAS Registry Number: 3301-68-6) is known as 4'-Hydroxy-5-methoxy-6,7-methylenedioxyisoflavone with a molecular formula of C17H12O6 and a molecular weight of 312.27 g/mol . It is characterized as pale yellow crystals with a melting point of 269-270 °C . This compound is intended for research use only and is not for human consumption. It is an invaluable reference standard for scientists exploring the pharmacognosy of Iridaceae species and developing new agents for managing viral infections, inflammation, and oxidative stress-related diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O6 B1205529 Irisolone CAS No. 3301-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-hydroxyphenyl)-9-methoxy-[1,3]dioxolo[4,5-g]chromen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-17-14-12(6-13-16(17)23-8-22-13)21-7-11(15(14)19)9-2-4-10(18)5-3-9/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSZOUXCQUJNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186646
Record name Irisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3301-68-6
Record name Irisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076B48W589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence, Isolation, and Source Material Investigation of Irisolone

Botanical Sources and Geographic Distribution of Irisolone-Containing Species

This compound is primarily found within the plant family Iridaceae, particularly in the genus Iris and the closely related species Iris domestica, which was formerly classified as Belamcanda chinensis. These plants are valued not only for their ornamental flowers but also for their rhizomes, which are rich in a variety of secondary metabolites, including isoflavonoids.

The genus Iris encompasses over 260 species that are widely distributed across the temperate regions of the Northern Hemisphere, including North America and Eurasia, with a few species native to northern Africa. nih.govmdpi.com These species inhabit a range of environments, from wetlands to dry, rocky, and semi-desert habitats. nih.govmdpi.com this compound has been isolated from the rhizomes of several Iris species, including:

Iris germanica (German iris) nih.govekb.eg

Iris pseudacorus (Yellow flag iris) nih.gov

Iris kashmiriana (Kashmir iris) google.com

Iris adriatica mdpi.com

Another significant botanical source of this compound is Iris domestica , commonly known as blackberry lily or leopard lily. google.commdpi.com This species, though now placed in the genus Iris, is still frequently referred to in scientific literature by its former name, Belamcanda chinensis. google.comtandfonline.comresearchgate.net It is native to Eastern Asia, including China, Japan, and eastern Russia, and is cultivated worldwide in temperate and subtropical climates for its medicinal and ornamental value. mdpi.comnih.gov

The table below summarizes the key botanical sources of this compound and their native geographic distributions.

Botanical NameCommon Name(s)FamilyPrimary Plant PartNative Geographic Distribution
Iris germanicaGerman Iris, OrrisIridaceaeRhizomeSouthern Europe, Mediterranean region
Iris pseudacorusYellow Flag IrisIridaceaeRhizomeEurope, Western Asia, Northwest Africa
Iris kashmirianaKashmir IrisIridaceaeRhizomeKashmir region
Iris adriaticaAdriatic IrisIridaceaeRhizomeAdriatic coastal regions
Iris domestica (Belamcanda chinensis)Blackberry Lily, Leopard LilyIridaceaeRhizomeEastern Asia (China, Japan, Russia)

Methodologies for Extraction and Purification of this compound from Plant Matrices

The isolation of this compound from plant material, typically the dried and powdered rhizomes, involves a multi-step process that begins with extraction to liberate the compound from the plant matrix, followed by purification to separate it from other co-extracted substances.

The initial step in isolating this compound is extraction using a suitable solvent. The choice of solvent and method depends on the polarity of the target isoflavonoids and the desired efficiency. For less polar isoflavones, solvents like chloroform and diethyl ether may be used, while more polar compounds are better extracted with alcohols or alcohol-water mixtures. mdpi.com

Commonly employed techniques include:

Maceration and Reflux: This involves soaking the plant material in a solvent, sometimes with heating (reflux), to dissolve the target compounds. tandfonline.comcsfarmacie.cz Ethanol, methanol, and aqueous ethanol mixtures are frequently used. tandfonline.comcsfarmacie.cz For example, air-dried rhizomes of Iris pseudacorus have been extracted with 50% ethanol in a percolator. csfarmacie.cz

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to simple maceration, where the solvent is repeatedly vaporized and condensed over the plant material. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): A modern technique that uses solvents (like aqueous ethanol) at elevated temperatures and pressures. tandfonline.com This method has been shown to be highly efficient for extracting isoflavonoids from Belamcanda chinensis, requiring less time and solvent compared to reflux or sonication. tandfonline.com Studies have found that 60% aqueous ethanol provides optimal extraction efficiency for isoflavonoids using PLE. tandfonline.com

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. Ionic liquids have been used as the solvent in UAE for extracting isoflavones from Belamcanda chinensis. nih.gov

Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to achieve a preliminary separation of compounds based on their solubility. csfarmacie.cz

After obtaining a crude or partially purified extract, chromatographic techniques are essential for isolating this compound to a high degree of purity.

Column Chromatography (CC): This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase, such as silica gel or Sephadex. csfarmacie.cznih.govnih.gov Compounds are separated based on their differential affinities for the stationary phase and the mobile phase (eluting solvent). A gradient of solvents with increasing polarity, such as chloroform-ethanol mixtures, is often used to elute the separated compounds sequentially. csfarmacie.cz ODS (C18), a silica-based reversed-phase medium, is also used for purifying isoflavones. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation and purification of isoflavones from Belamcanda chinensis. nih.gov This method avoids irreversible adsorption of the sample onto a solid support and allows for high sample loading, making it suitable for large-scale purification. nih.gov

High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique, HPLC can be used in a "preparative" or "semipreparative" mode to achieve final purification of compounds. nih.gov This method offers high resolution and is often the final step to obtain highly pure this compound for research purposes. nih.gov

Qualitative and Quantitative Analysis of this compound in Biological Extracts (Research Context)

In a research context, precise analytical methods are required to confirm the presence of this compound (qualitative analysis) and determine its concentration (quantitative analysis) in plant extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the analysis of isoflavonoids, including this compound, in plant extracts. lsmu.ltnih.gov The method separates compounds in a mixture, and each compound is detected as it elutes from the column, producing a chromatogram. The time at which a compound elutes (retention time) helps in its identification when compared to a known standard. phcogres.comresearchgate.net

Detection: A Photodiode Array (PDA) detector is commonly coupled with HPLC. It provides UV-Vis spectra for the eluting peaks, which aids in the identification of compound classes like flavonoids. nih.govresearchgate.net

Mass Spectrometry (MS): For unambiguous identification, HPLC is often coupled with a mass spectrometer, a technique known as LC-MS. mdpi.comnih.gov Electrospray ionization (ESI) is a common interface used for this purpose (LC-ESI-MS). nih.govnih.gov MS provides information on the molecular weight and fragmentation pattern of the compound, allowing for precise structural confirmation. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for preliminary qualitative analysis and screening of plant extracts for the presence of phenolic compounds like this compound. mdpi.com

For quantitative analysis, a calibration curve is created by running known concentrations of a pure this compound standard through the HPLC system. The peak area of this compound in the plant extract's chromatogram is then compared to this calibration curve to determine its concentration in the sample. phcogres.comresearchgate.net

Elucidation of the Molecular Architecture and Stereochemistry of Irisolone

Advanced Spectroscopic Techniques for Irisolone Structure Determination

The determination of this compound's molecular structure is primarily achieved through a combination of powerful spectroscopic techniques, each offering unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the elucidation of organic compound structures, providing detailed information about the carbon-hydrogen framework and connectivity. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for compounds like this compound. researchgate.netresearchgate.netchemrxiv.org

1D NMR (¹H and ¹³C NMR) : Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their chemical environments, while Carbon-13 (¹³C) NMR provides information on the carbon skeleton. ¹³C-NMR chemical shift assignments, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are critical for identifying the carbon atoms and their attached hydrogens (e.g., CH₃, CH₂, CH, or quaternary carbons). researchgate.net For this compound, ¹³C-NMR data has been instrumental in confirming the presence of 17 carbon atoms and their characteristic chemical shifts. researchgate.net

2D NMR : Advanced 2D NMR experiments provide through-bond and through-space correlations, enabling the complete assignment of complex structures.

Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, providing information on CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) : Reveals long-range correlations between protons and carbons across two, three, or even four bonds, which is crucial for establishing connectivity across quaternary carbons and ring systems. researchgate.nettandfonline.com

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about spatial proximity between nuclei, irrespective of bond connectivity, which is vital for determining relative stereochemistry and conformation. researchgate.nettandfonline.comlongdom.org

The combined application of these NMR techniques allows for the unambiguous assignment of each proton and carbon signal to a specific position within the this compound molecule, thereby confirming its planar structure.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides insights into its fragmentation pathways, aiding in structural confirmation. researchgate.netchem960.comlibretexts.orgwikipedia.org

Molecular Weight Determination : For this compound, the molecular ion peak observed in the mass spectrum corresponds to its molecular formula C₁₇H₁₂O₆, with a monoisotopic mass of 312.06338810 Da. nih.govuni.lu This initial data point is fundamental for proposing the empirical formula.

Fragmentation Analysis (MS/MS) : In MS/MS experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. These fragmentation patterns are highly characteristic of a compound's structure. Analysis of these fragments can help deduce the arrangement of functional groups and substructures within the molecule. For instance, specific fragmentation patterns, including prominent peaks at m/z 313, 299, 298, 297, 296, 271, 139, 132, 89, and 69, have been reported for compounds identified as this compound or its derivatives, providing valuable structural clues. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. process-insights.commicrobenotes.comlibretexts.org This technique is particularly useful for characterizing molecules containing conjugated π-electron systems and aromatic rings, which are characteristic features of isoflavones like this compound. process-insights.comlibretexts.orgmsu.edu

The absorption maxima in the UV-Vis spectrum provide information about the chromophores present in the molecule. For compounds related to this compound, distinct high absorption peaks have been observed, for example, at 256 nm and 372 nm, indicative of the specific electronic transitions within its conjugated system. unaja.ac.id

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. poetrytranslation.orgspecac.comlibretexts.orgutdallas.edu Different bonds within a molecule vibrate at characteristic frequencies, absorbing infrared radiation at specific wavenumbers.

For this compound, IR spectroscopy helps identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which are integral to its isoflavone (B191592) structure. Characteristic IR absorption bands, such as those around 3296 cm⁻¹ (indicating hydroxyl stretching) and 1659 cm⁻¹ (indicating carbonyl stretching), provide direct evidence of these functionalities. unaja.ac.id

For this compound, crystal structure data is available (CCDC Number 293880), which provides direct evidence of its solid-state structure. nih.gov The primary prerequisite for X-ray crystallography is the availability of a high-quality single crystal, which can sometimes be a limiting factor. mdpi.comnih.gov When suitable crystals are obtained, X-ray diffraction data offer unambiguous structural confirmation.

Stereochemical Assignment Methodologies

The assignment of stereochemistry, particularly absolute configuration, is a critical aspect of structural elucidation for chiral molecules. While spectroscopic techniques like NMR (especially 2D NMR, such as NOESY) can provide relative stereochemical information by revealing spatial proximities, determining absolute stereochemistry often requires additional methodologies. longdom.org

Computational methods play an increasingly important role in stereochemical assignment, particularly when experimental methods like X-ray crystallography (which requires a suitable crystal) are challenging or when confirming assignments. mdpi.comfrontiersin.org These computational approaches often involve:

Comparison of Computed and Experimental NMR Data : Theoretical calculations of ¹³C NMR chemical shifts for different possible stereoisomers can be compared with experimental data. The best match between calculated and experimental values helps assign the correct configuration. frontiersin.org

Optical Rotation (OR) Calculations : For chiral compounds, comparing computationally predicted optical rotation values with experimentally measured optical rotation can be used to assign absolute configuration. frontiersin.org

Chiroptical Techniques : Techniques like Circular Dichroism (CD) spectroscopy, especially when combined with theoretical calculations (e.g., Electronic Circular Dichroism, ECD), are powerful for determining absolute configuration by analyzing the differential absorption of left and right circularly polarized light. mdpi.comnih.gov

These methodologies, often used in conjunction with detailed NMR analysis, enable the complete and unambiguous assignment of this compound's stereochemistry, providing a full three-dimensional representation of its molecular structure.

The initial elucidation of this compound's molecular architecture was primarily conducted by Gopinath and colleagues in 1961. Their pioneering work involved a combination of analytical, spectroscopic, and degradative studies to deduce the compound's precise chemical structure. nih.govuni.lusid.irresearchgate.net this compound was identified as 4'-hydroxy-5-methoxy-6,7-methylenedioxyisoflavone, characterized by a molecular formula of C17H12O6 and a molecular weight of 312.27 g/mol . nih.govdrugfuture.com

Spectroscopic techniques played a crucial role in this elucidation. Ultraviolet (UV) spectroscopy provided insights into the chromophoric system, with this compound exhibiting a maximum absorption at 270 nm (log ε 4.62) and an inflection at 330 nm (log ε 3.97). drugfuture.com Infrared (IR) spectroscopy helped identify key functional groups, such as hydroxyl and carbonyl moieties. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (1H-NMR) and carbon (13C-NMR) data, was instrumental in assigning the positions of various substituents. Specifically, 1H-NMR analysis revealed characteristic singlets for the 5-OCH3 protons and the methylenedioxy protons, while the splitting pattern of the aromatic protons on the B-ring indicated a para disubstitution. nih.gov These spectroscopic fingerprints, combined with elemental analysis and chemical degradation experiments, allowed for the comprehensive mapping of this compound's atoms and their connectivity. uni.lu

Regarding its stereochemistry, this compound belongs to the class of isoflavones, which are generally characterized by a planar chromone (B188151) core. The elucidated structure of this compound does not possess inherent chiral centers within its main framework. Therefore, its stereochemistry primarily pertains to the planar arrangement of its atoms and functional groups, rather than specific configurations at chiral carbons.

The key physical and spectroscopic properties determined during its elucidation are summarized in Table 1.

Table 1: Key Physical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular FormulaC17H12O6 nih.govdrugfuture.com
Molecular Weight312.27 g/mol nih.govdrugfuture.com
CAS Registry Number3301-68-6 drugfuture.com
PubChem CID165103 bidd.groupctdbase.org
AppearancePale yellow crystals drugfuture.com
Melting Point269-270°C drugfuture.com
UV Maximum (λmax)270 nm (log ε 4.62), 330 nm (inflection, log ε 3.97) drugfuture.com

Confirmation of Structure through Independent Synthetic Approaches

The total synthesis of natural products serves as a definitive method for confirming their proposed chemical structures. It provides an independent validation of the structural assignments derived from isolation and spectroscopic analysis. In the case of this compound, its structure was unequivocally confirmed through an independent synthetic approach reported by Fukui and Matsumoto in 1965. nih.govuni.lu

The synthetic pathway developed by Fukui and Matsumoto successfully yielded a compound identical to natural this compound. A pivotal step in their synthesis involved the ring closure of a specific ketone intermediate, namely, 6-hydroxy-2-methoxy-3,4-methylenedioxyphenyl 4-methoxybenzyl ketone, or a related deoxybenzoin (B349326) derivative. This cyclization reaction ultimately formed the characteristic isoflavone ring system of this compound. uni.lu

The identity between the synthetically prepared this compound and the natural product was rigorously established through direct comparison of their physical and chemical properties. This included matching melting points, UV absorption spectra, and the behavior of their derivatives, such as the methyl ether. uni.ludrugfuture.com For instance, the methylation of synthetic this compound yielded a methyl ether that was identical to the methyl ether derived from natural this compound. Furthermore, the synthetic material could be converted back into known degradation products, mirroring the behavior of the natural compound. uni.lu This congruence across multiple analytical parameters provided robust confirmation of the 4'-hydroxy-5-methoxy-6,7-methylenedioxyisoflavone structure initially proposed for this compound.

Biosynthetic Pathways and Precursor Incorporation Studies of Irisolone

Proposed Biosynthetic Route of Irisolone from Primary Metabolites

The biosynthesis of isoflavonoids, including this compound, commences from primary metabolites through the central phenylpropanoid pathway nih.gov. This pathway initiates with L-phenylalanine (PubChem CID: 6140), which is deaminated to cinnamic acid, followed by hydroxylation and CoA ligation to yield p-coumaroyl-CoA (PubChem CID: 6440013) nih.govtcmsp-e.com.

The core structure of isoflavonoids is then formed by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (PubChem CID: 644066) nih.govtcmsp-e.com. This reaction is catalyzed by chalcone (B49325) synthase (CHS), which typically leads to the formation of flavanones such as naringenin (B18129) (PubChem CID: 439246) or liquiritigenin (B1674857) (PubChem CID: 114829) nih.govtcmsp-e.comencyclopedia.pub.

The defining step in isoflavonoid (B1168493) biosynthesis is the aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) skeleton encyclopedia.pubwikipedia.orgnih.gov. This rearrangement is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme (CYP) nih.govencyclopedia.pub. The product of this reaction is a 2-hydroxyisoflavanone (B8725905) (PubChem CID: 13257279) nih.govencyclopedia.pub. Subsequently, 2-hydroxyisoflavanone dehydratase (2-HID) catalyzes the dehydration of 2-hydroxyisoflavanones to yield the basic isoflavone structure, such as genistein (B1671435) (PubChem CID: 5280961) or daidzein (B1669772) (PubChem CID: 5281708) nih.govencyclopedia.pubwikipedia.org.

This compound, being a methoxyisoflavone, would then undergo further modifications, including hydroxylation and O-methylation, from these precursor isoflavones. While the precise sequence of these tailoring reactions for this compound is not extensively detailed in the current literature, the general isoflavonoid pathway provides the foundational steps. For instance, related isoflavonoids like irisolidone (B150237) (PubChem CID: 5281781) and afrormosin (B1664409) (PubChem CID: 5281704) are known to be derived from naringenin, involving enzymes like flavanone-6-hydroxylase, IFS, and O-methyltransferases (OMTs) wikipedia.org. The presence of a methoxy (B1213986) group in this compound suggests the involvement of O-methyltransferases in its late-stage biosynthesis.

Table 1: Key Primary Metabolites and Intermediates in Isoflavonoid Biosynthesis

Compound NamePubChem CIDRole in Biosynthesis
L-Phenylalanine6140Initial amino acid precursor
p-Coumaroyl-CoA6440013Activated intermediate from phenylpropanoid pathway
Malonyl-CoA644066Two-carbon donor for flavonoid A-ring formation
Naringenin439246Flavanone precursor, substrate for IFS
Liquiritigenin114829Flavanone precursor, substrate for IFS
2-Hydroxyisoflavanone13257279Intermediate after aryl migration, substrate for 2-HID
Genistein5280961Basic isoflavone product after dehydration
Daidzein5281708Basic isoflavone product after dehydration

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies are crucial for elucidating complex biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product fishersci.calipidmaps.orgciteab.com. This technique allows researchers to determine the biosynthetic origins of compounds and map metabolic networks within living organisms fishersci.calipidmaps.orgciteab.com.

While isotopic labeling has been widely applied to understand the biosynthesis of various natural products, including general isoflavonoids, specific detailed isotopic labeling studies directly focusing on the pathway delineation of this compound are not prominently documented in the available literature fishersci.calipidmaps.orgciteab.comnih.gov. However, the principles established from broader isoflavonoid research would apply. For instance, feeding experiments with isotopically labeled L-phenylalanine, acetate, or methionine (for methyl group incorporation) would be instrumental in confirming the proposed pathway and identifying specific points of carbon skeleton and functional group assembly in this compound lipidmaps.org. The incorporation of activated methionine for methyl group introduction has been proven in other iridals and irones, suggesting a similar mechanism for the methoxy group in this compound cenmed.comnih.gov.

Enzymatic Activities and Gene Identification Involved in this compound Biosynthesis

The biosynthesis of this compound, as an isoflavonoid, involves a series of enzymatic transformations. Key enzymes in the general isoflavonoid pathway include:

Chalcone Synthase (CHS): Catalyzes the initial condensation of p-coumaroyl-CoA and malonyl-CoA to form chalcones, which are then isomerized to flavanones nih.govtcmsp-e.com.

Isoflavone Synthase (IFS): A cytochrome P450 enzyme responsible for the aryl migration from flavanones to 2-hydroxyisoflavanones, representing the committed step in isoflavonoid biosynthesis nih.govencyclopedia.pubuni-freiburg.de.

2-Hydroxyisoflavanone Dehydratase (2-HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to form the stable isoflavone backbone nih.govencyclopedia.pubwikipedia.org.

Beyond these core enzymes, the formation of this compound's specific structure, including its methoxy and methylenedioxy groups, would necessitate additional tailoring enzymes. These likely include:

Hydroxylases: Enzymes that introduce hydroxyl groups at specific positions on the isoflavone skeleton. Cytochrome P450 monooxygenases are a large family of enzymes widely involved in plant secondary metabolism, including hydroxylation reactions researchgate.netuni.lunih.gov.

O-Methyltransferases (OMTs): Enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group, forming a methoxy group wikipedia.org. Given this compound's methoxy substitution, specific OMTs would be crucial for its biosynthesis. Studies on related isoflavonoids like irisolidone have implicated OMTs in their formation wikipedia.org.

Methylenedioxy group-forming enzymes: The formation of the methylenedioxy bridge in this compound typically involves cytochrome P450 enzymes that catalyze sequential hydroxylation and cyclization reactions from an ortho-methoxyphenol researchgate.net.

While the specific genes encoding the enzymes directly responsible for each step in this compound's unique modifications (beyond the general isoflavonoid scaffold) have not been explicitly identified in the provided search results, the enzymatic activities can be inferred from its chemical structure and known pathways for similar compounds.

Genetic and Genomic Basis for Biosynthetic Enzyme Expression

The expression of genes encoding biosynthetic enzymes is tightly regulated to control the production of secondary metabolites in plants uni.luflybase.org. The genetic and genomic basis for the expression of isoflavonoid biosynthetic enzymes has been studied in various plant species, particularly legumes nih.gov. These studies often involve identifying candidate genes within biosynthetic gene clusters (BGCs) and investigating their transcriptional regulation fishersci.canih.govuni.luchem960.com.

However, specific genetic and genomic studies directly detailing the regulatory mechanisms and gene expression profiles for this compound biosynthesis are not explicitly provided in the current search results. Research in this area would typically involve genome sequencing of Iris species known to produce this compound, followed by transcriptomic and proteomic analyses to identify co-expressed genes and their corresponding enzymes. Functional genomics approaches, such as gene silencing or overexpression, could then validate the roles of candidate genes in this compound production uni.lucdutcm.edu.cn.

Table 2: Key Enzymes and Their General Roles in Isoflavonoid Biosynthesis

Enzyme NameEnzyme Commission (EC) Number (if available)General Role in Biosynthesis
Chalcone Synthase (CHS)EC 2.3.1.74Condensation of p-coumaroyl-CoA and malonyl-CoA
Isoflavone Synthase (IFS)EC 1.14.14.104Aryl migration of flavanones to 2-hydroxyisoflavanones
2-Hydroxyisoflavanone Dehydratase (2-HID)EC 4.2.1.105Dehydration of 2-hydroxyisoflavanones to isoflavones
O-Methyltransferases (OMTs)VariedAddition of methyl groups to hydroxylated compounds
Cytochrome P450 MonooxygenasesVariedHydroxylation and other oxidative modifications

Chemical Synthesis Strategies for Irisolone and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Irisolone Synthesis

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the intellectual reversal of synthetic steps to identify simpler precursor molecules from a target compound. For this compound (7-(4-hydroxyphenyl)-9-methoxy- rsc.orgnih.govdioxolo[4,5-g]chromen-8-one), key disconnections typically aim to simplify the chromone (B188151) core and the attached phenyl and methylenedioxy moieties.

A common retrosynthetic strategy for isoflavones involves disconnecting the C2-C3 bond of the chromone ring, leading back to a deoxybenzoin (B349326) intermediate and a one-carbon unit. Alternatively, a disconnection might target the C3-C4 bond, implying a chalcone (B49325) precursor. Given this compound's structure, which includes a methylenedioxy group fused to the A-ring and a methoxy (B1213986) group, these functionalities must be carefully considered during retrosynthetic planning to ensure their appropriate introduction or retention. Early syntheses often relied on established routes for isoflavones, which involve building the pyrone ring onto a suitably substituted benzene (B151609) derivative.

Total Synthesis Approaches and Methodological Advancements for this compound

The total synthesis of this compound was reported by Fukui and Matsumoto in 1965. oup.comdrugfuture.com Their work, published in the Bulletin of the Chemical Society of Japan, marked a significant achievement in the field of natural product synthesis, providing a laboratory route to this complex molecule. oup.com

Beyond this specific instance, general methodologies for isoflavone (B191592) total synthesis, which are applicable to compounds like this compound, include:

Deoxybenzoin Route: This traditional and widely used method involves the condensation of a 2-hydroxyphenyl benzyl (B1604629) ketone (deoxybenzoin) with a one-carbon unit, followed by cyclization to form the pyrone ring. rsc.orgresearchgate.netnih.gov The deoxybenzoin intermediates can be prepared by reactions of phenols with phenylacetonitriles followed by hydrolysis, or by Friedel-Crafts acylation of phenols with phenylacetic acids or acyl chlorides. rsc.org

Chalcone Oxidative Rearrangement: This biomimetic approach involves the oxidative rearrangement of 2'-hydroxychalcones, where the B-ring aryl group migrates to the 3-position of the benzopyran skeleton. rsc.orgresearchgate.netnih.gov Historically, thallium(III) nitrate (B79036) was employed for this rearrangement, though more environmentally benign reagents like hypervalent iodine(III) reagents are now being explored to overcome issues of toxicity and inconsistent yields. rsc.orgworldscientific.com

Suzuki-Miyaura Coupling: More modern approaches utilize metal-catalyzed cross-coupling reactions. For instance, isoflavones can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling of 3-iodochromones with various arylboronic acids. rsc.orgnih.gov This method offers versatility in introducing diverse aromatic substituents.

Transformation of Methoxybenzoylbenzofurans: Isoflavones can also be obtained through the demethylation of 2'-methoxybenzoylbenzofurans, a strategy that involves specific functional group transformations. rsc.org

Direct Arylation of 2-Hydroxyenaminoketones: Recent advancements include methods for the direct arylation of 2-hydroxyenaminoketones, which can eliminate the need for pre-functionalization steps often required in metal-catalyzed carbon-carbon bond-forming reactions. rsc.org

These diverse methodologies provide synthetic chemists with a toolkit to access the isoflavone scaffold, allowing for the construction of complex natural products like this compound.

Stereoselective and Enantioselective Synthesis (if applicable)

This compound, as a naturally occurring isoflavone, is an achiral molecule. Its molecular structure does not possess any defined stereocenters, and it exhibits no optical activity. ncats.io Therefore, traditional stereoselective or enantioselective synthesis, aimed at controlling the formation of chiral centers or producing a single enantiomer, is not directly applicable to the synthesis of the parent this compound compound. However, if chiral analogues or derivatives of this compound were to be synthesized, then stereoselective synthetic strategies would become relevant to control the newly introduced chiral elements.

Semisynthesis from Naturally Occurring Precursors

Semisynthesis, also known as partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. uni.edu This approach is particularly valuable for natural products that are challenging to obtain through total synthesis or are available in limited quantities from their natural sources.

This compound is found in the rhizomes of Iris species, such as Iris nepalensis and Iris germanica. drugfuture.comacgpubs.org While specific detailed semisynthetic routes for this compound itself are not widely documented in the provided search results, the general principles of isoflavone semisynthesis can be applied. Natural isoflavones, such as daidzein (B1669772), genistein (B1671435), and formononetin, have been utilized as starting materials for the preparation of various semisynthetic derivatives. nih.gov

A common semisynthetic modification for flavonoids, including isoflavones, is glycosylation. This involves attaching sugar moieties to the hydroxyl groups of the natural product, which can significantly impact their solubility, stability, and biological activity. nih.govmdpi.com For example, this compound 4'-O-β-D-glucopyranoside is a known derivative, suggesting that glycosylation of this compound could be achieved semisynthetically from isolated this compound. thieme-connect.com Semisynthesis allows for targeted modifications to enhance or alter the properties of the natural compound in fewer steps compared to total synthesis.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified this compound analogues and derivatives is crucial for exploring structure-activity relationships and potentially developing compounds with improved biological properties. General strategies for synthesizing isoflavone derivatives involve modifications to the A, B, and C rings of the isoflavone scaffold. nih.govnih.gov

One well-known derivative is This compound methyl ether , which has the molecular formula C18H14O6 and a PubChem CID of 14539329. drugfuture.comnih.gov This derivative can be obtained through methylation of the hydroxyl group on this compound.

Other common modifications in isoflavone derivative synthesis include:

Functionalization of A-, B-, and C-rings: This can involve introducing various substituents through reactions such as alkylation, acylation, halogenation, or nitration. nih.govnih.gov

Molecular Hybridization: This strategy involves combining the isoflavone scaffold with other pharmacophores to create novel compounds with potentially enhanced or synergistic activities. nih.gov

Hydroxylation and Bromination: These modifications have been shown to be useful in enhancing the potency of isoflavone derivatives in certain biological contexts. nih.gov

The development of new synthetic methods, such as direct arylation and various cross-coupling reactions, continues to expand the possibilities for creating a diverse library of this compound analogues and derivatives for further investigation.

Mechanistic Investigations of Irisolone S Biological Activities in Preclinical Models

In Vitro Cellular and Molecular Pathway Modulation

Oxidative Stress Response Modulation

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, which can lead to cellular and tissue damage. imrpress.com Many natural compounds, including flavonoids, are known to modulate oxidative stress. mdpi.comfrontiersin.org They can act as antioxidants under normal conditions or as pro-oxidants in certain contexts, for example, in cancer cells, where they may trigger apoptotic pathways. mdpi.com

The modulation of oxidative stress often involves the activation of stress response systems such as the Nuclear factor-2 erythroid related factor-2 (Nrf2) pathway. imrpress.comfrontiersin.orgfrontiersin.org Nrf2 is a transcription factor that regulates cellular defense against oxidative damage by controlling the expression of genes involved in the oxidative stress response. imrpress.comfrontiersin.org Activation of Nrf2 can provide cells with resistance against inflammatory challenges. imrpress.com While the broader class of flavonoids has been shown to influence ROS homeostasis and related pathways, specific detailed mechanistic data on Irisolone's direct impact on Nrf2 activation or other precise molecular targets within the oxidative stress response in preclinical models are limited in the current search results.

Cellular Homeostasis and Apoptotic/Autophagic Pathway Modulation

Cellular homeostasis involves maintaining a stable internal environment crucial for cell function. nih.govnih.gov Dysregulation of cellular homeostasis can contribute to various pathologies, including cancer and neurodegenerative disorders. nih.govfrontiersin.org Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating unwanted or damaged cells. frontiersin.orgscielo.brmdpi.comijbcp.com It is a highly regulated process involving intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) signaling pathways, both converging on the activation of caspases, which are key executioners of cell death. frontiersin.orgmdpi.commdpi.comnih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway. mdpi.commdpi.com

Autophagy, a cellular self-digestion process, plays a critical role in cellular processes by degrading damaged proteins and organelles, thereby contributing to cellular homeostasis. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com Autophagy can be either cytoprotective or cytotoxic depending on the context and disease stage. researchgate.netfrontiersin.org Key regulatory pathways for autophagy include mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase). frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com

While flavonoids, as a class, are known to induce apoptosis and modulate autophagy, often by influencing reactive oxygen species (ROS) levels and downregulating pro-inflammatory signaling pathways mdpi.com, specific mechanistic details for this compound's direct modulation of these pathways in preclinical models are not extensively characterized in the provided information. Research on other compounds has shown that modulating redox homeostasis can trigger mitochondrial damage and ATP deficiency, influencing cellular uptake and potentially reversing multidrug resistance phenotypes in cancer cells. nih.gov

In Vivo Preclinical Mechanistic Studies (Animal Models, focused on mechanism, not efficacy/safety)

In vivo preclinical studies using animal models are crucial for understanding the mechanism of action of compounds within a complex biological system. mdpi.comorbismedicines.comcrownbio.combiocytogen.com These models help to bridge the gap between in vitro findings and potential clinical applications. crownbio.combiocytogen.com They allow for the investigation of systemic effects, complex physiological responses, and interactions within a living organism. mdpi.com

While the general importance of in vivo models for mechanistic studies is well-established, specific in vivo mechanistic studies focusing on this compound's direct impact on inflammation or neurodegeneration pathways are not detailed in the provided search results. One general mention indicates that this compound was reported in preclinical (in vitro and in vivo) models related to the "modulation of hypoxia-induced pulmonary vascular models" and "inflammation in the genesis of HA-induced models." researchgate.net This suggests its involvement in inflammatory responses in a systemic context.

Mechanistic Insights from Disease Models (e.g., inflammation, neurodegeneration)

Preclinical disease models, such as those for inflammation and neurodegeneration, are used to elucidate the underlying mechanisms of drug action. mdpi.comscielo.brbiocytogen.comadebiotech.orgijpras.comnih.govnih.govnih.govscienceopen.com

Inflammation Models: In vivo models of inflammation, such as carrageenan-induced paw edema, are used to evaluate the anti-inflammatory activity of compounds and provide mechanistic insights into their effects on various phases of inflammation (acute, subacute, chronic). ijpras.comnih.gov These models allow for the study of mediators like histamine, prostaglandins, and leukotrienes. ijpras.com Flavonoids, as a class, are known for their anti-inflammatory properties and their ability to modulate inflammation signaling pathways. mdpi.com

Neurodegeneration Models: Animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, aim to reproduce the causes, pathological lesions, or symptoms of these conditions to understand etiopathogenic mechanisms and assess potential treatments. mdpi.comscielo.bradebiotech.orgnih.govnih.govscienceopen.com These models help investigate mechanisms such as neuroinflammation, oxidative stress, and neuronal death. imrpress.comfrontiersin.orgscielo.bradebiotech.orgnih.govscienceopen.com For example, some studies use neurotoxin-induced models to mimic mitochondrial dysfunction and oxidative stress, which are key features of sporadic Parkinson's disease. mdpi.com

Specific mechanistic insights from this compound in these disease models are not extensively detailed in the provided search results. The broad class of Iris species, from which this compound is derived, has been noted for its neuroprotective and anti-inflammatory properties. frontiersin.org

Pharmacodynamic Biomarker Identification and Modulation

Pharmacodynamic (PD) biomarkers are measurable indicators used in preclinical and clinical drug development to evaluate a compound's pharmacological effect on its target or targets, confirming the mechanism of action. orbismedicines.comcrownbio.comnih.gov These biomarkers provide crucial insights into how a drug candidate behaves in biological systems. crownbio.com They can be used to confirm target engagement and proof of mechanism, which are essential for advancing drug candidates through the development pipeline. orbismedicines.comcrownbio.comnih.gov

Various experimental platforms can be employed for biomarker identification, including cellular protein-based assays (e.g., multiplex cytokine assays, flow cytometry, ELISpot) and gene expression assays (e.g., qPCR, NanoString). crownbio.com PD biomarker data from preclinical studies can assist in designing early-phase clinical trials by establishing the degree of biomarker response that might predict a clinical outcome. nih.gov

Currently, specific pharmacodynamic biomarkers identified and modulated by this compound in preclinical studies are not detailed in the provided search results. The general principles of PD biomarker identification and their role in mechanistic studies are well-established across drug development.

Structure Activity Relationships Sar and Pharmacophore Elucidation of Irisolone

Systematic Structural Modifications of the Irisolone Core

This compound, chemically known as 7-(4-Hydroxyphenyl)-9-methoxy-8H-1,3-dioxolo[4,5-g] nih.govbenzopyran-8-one, is an isoflavone (B191592) isolated from various Iris species nih.govnih.govnih.gov. Its core structure is a chromen-8-one system fused with a methylenedioxy group and substituted with a methoxy (B1213986) group and a hydroxyphenyl group. Systematic modifications of this core, or the investigation of closely related natural isoflavonoids, provide insights into the structural features critical for biological activity.

One direct modification of this compound is This compound methyl ether , where the hydroxyl group at the 4' position of the phenyl ring is methylated nih.gov. This derivative has been investigated in studies focusing on chromone (B188151) derivatives for their 2,2-diphenyl-1-picrylhydrazil (DPPH) radical scavenging and antiplasmodial activities flybase.org.

Other related isoflavonoids found alongside this compound in Iris extracts, which represent natural structural variations, include:

Irisolidone (B150237) : This compound differs from this compound in the arrangement of hydroxyl and methoxy groups and the absence of the methylenedioxy bridge, featuring a 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one structure nih.govuni.lu. Irisolidone has shown promising anti-enterovirus D68 activity in vitro nih.govnih.gov.

Irilone : Characterized by a 9-hydroxyl group instead of a 9-methoxy group present in this compound, maintaining the methylenedioxy bridge nih.govwikipedia.orgcdutcm.edu.cn. Irilone has been noted for its immunomodulatory and antineoplastic properties nih.gov.

Irisflorentin : This derivative features additional methoxy groups on the B-ring compared to this compound, specifically being 9-methoxy-7-(3,4,5-trimethoxyphenyl)- nih.govnih.govdioxolo[4,5-g]chromen-8-one nih.govcdutcm.edu.cnuni.lu.

Glycosides : Natural glycosylation is another common modification. For instance, "3′,5′-dimethoxy this compound-4′-O-β-d-glucoside" has been isolated, indicating that sugar moieties can be attached to the this compound scaffold, particularly at the 4'-hydroxyl position nih.gov. Similarly, "Nigricin-4′-(1-O-β-D-glucopyranoside)" represents a glycosidic modification of this compound (also known as Nigricin) nih.gov.

Identification of Key Pharmacophoric Elements for Biological Activity

The identification of key pharmacophoric elements involves pinpointing the essential structural features of a molecule that are necessary for its biological activity. For this compound and related isoflavonoids, studies on their biological activities provide clues regarding these elements.

In investigations of Iris aphylla rhizomes, this compound, along with other phenolic compounds like Irisolidone, Kikkalidone, and Kaempferol, demonstrated protective effects against influenza H1N1 and enterovirus D68, as well as anti-inflammatory activity nih.govnih.gov. While specific pharmacophoric elements for this compound's activity were not explicitly detailed in these studies, the collective activity of these structurally similar isoflavonoids suggests that the core isoflavone scaffold, along with specific patterns of hydroxylation and methoxylation, are crucial.

General insights into pharmacophoric features for related chromone derivatives, which share structural similarities with isoflavones, highlight the importance of:

Hydrogen bond acceptors (A) : These groups can form crucial interactions with target proteins.

Hydrophobic regions (H) : These areas facilitate hydrophobic interactions within the binding pocket.

Aromatic regions (R) : The presence of aromatic rings is often vital for π-π stacking interactions with aromatic amino acid residues in the target flybase.org.

Computational Approaches to SAR and Ligand Design (e.g., QSAR, Molecular Docking)

Computational approaches play a significant role in modern drug discovery, offering efficient methods to predict biological activity, understand ligand-target interactions, and design novel compounds uni.lucdutcm.edu.cnnih.govwikipedia.orgguidetopharmacology.org. For this compound and its analogues, these methods have been employed to explore their SAR and guide ligand design.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity nih.govcenmed.com. While direct QSAR models solely for this compound's specific activities are less detailed in the provided information, the application of ChemGPS-NP analysis to Iris aphylla phenolics (including this compound) demonstrates a computational approach to correlate observed activity with chemical space nih.govnih.govnih.gov. ChemGPS-NP uses principal component analysis (PCA) based on 35 chemical descriptors to map compounds in a biologically relevant chemical space, allowing for the correlation of physicochemical properties with bioactivity profiles nih.gov.

Molecular Docking is another powerful computational technique used to predict the binding orientation of a ligand to its protein target and estimate the binding affinity uni.lunih.gov. This method provides atomic-level insights into ligand-receptor interactions. A study involving chromone derivatives, which included this compound methyl ether, utilized molecular docking alongside 3D QSAR pharmacophore modeling to identify potential acetylcholinesterase (AChE) inhibitors flybase.org. This indicates that this compound derivatives are amenable to such computational investigations to understand their interactions with specific biological targets. The study employed structure-based virtual screening, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations for binding free energies, and ADME (Absorption, Distribution, Metabolism, Excretion) calculations to predict pharmacokinetic properties flybase.org.

These computational methods, by leveraging structural information and known biological activities, facilitate the rational design of new this compound analogues with improved potency and selectivity, minimizing the need for extensive experimental synthesis and testing.

Analytical Methodologies for Irisolone in Research and Discovery

Chromatographic Techniques for Separation and Quantification in Biological/Research Matrices (e.g., HPLC-DAD, UPLC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for separating Irisolone from intricate mixtures, enabling its subsequent quantification and identification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with various detectors, are widely employed for this purpose.

HPLC-DAD

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a reliable, fast, and cost-effective method used for both qualitative and quantitative analysis of phenolic compounds, including isoflavonoids like this compound, in plant extracts and biological samples mdpi.comresearchgate.netomicsonline.orgresearchgate.netmdpi.com. This technique allows for the simultaneous identification of multiple constituents by comparing their chromatographic retention times and UV spectra with those of authentic standards mdpi.comomicsonline.orgresearchgate.net. The DAD detector provides full UV-Vis spectra, which are valuable for confirming the identity of separated compounds and assessing their purity.

In studies analyzing Iris species rhizomes, HPLC-DAD has been successfully utilized to identify and quantify various isoflavonoids, including this compound mdpi.comresearchgate.netomicsonline.orgresearchgate.net. For instance, this compound has been qualitatively and quantitatively determined in the rhizomes of Iris pallida, Iris hungarica, and Iris variegata using HPLC-DAD mdpi.com. The method's ability to identify metabolites via spectrum libraries makes it a valuable tool for characterizing the chemical profiles of Iris extracts mdpi.com.

UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed compared to conventional HPLC methods, making it particularly suitable for the analysis of complex biological samples mdpi.comtandfonline.comfrontiersin.orglongdom.orgmdpi.com. This hyphenated technique facilitates the characterization of compounds based on their molecular formula, exact mass, and characteristic fragmentation patterns mdpi.comlongdom.org.

UPLC-MS/MS has been extensively applied for the qualitative and quantitative analysis of isoflavonoids, including this compound, in Iris species mdpi.comresearchgate.nettandfonline.com. It allows for the rapid identification of substances present even in minor quantities within raw materials mdpi.com. The high resolution and sensitivity of UPLC-MS/MS enable the detection and quantification of this compound and its potential metabolites in biological fluids such as urine, providing critical insights into its pharmacokinetics frontiersin.orgmdpi.com. For example, UPLC-MS/MS methods have been developed and validated for the quantification of dietary isoflavones and their microbial-derived metabolites in biological fluids, demonstrating high precision, linearity, and accuracy mdpi.com.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile and semi-volatile organic compounds. While this compound itself is an isoflavone (B191592) and not typically highly volatile, GC-MS can be used for the analysis of other volatile components within Iris extracts or for derivatized forms of compounds. GC-MS is a common analytical technique for separating and characterizing volatile and semi-volatile components, even in trace amounts measurlabs.com. It has been applied in the analysis of carboxylic acids and essential oils from Iris species, contributing to a broader understanding of the plant's chemical composition researchgate.netresearchgate.net. The technique provides detailed mass spectra that aid in the definitive identification of separated compounds notulaebotanicae.ro.

Spectrometric Methods for Detection and Characterization in Complex Mixtures

Beyond mass spectrometry, other spectrometric methods play a vital role in the detection and structural characterization of this compound and related compounds.

UV/MS Spectra

Ultraviolet (UV) spectroscopy, often integrated with chromatographic techniques (e.g., HPLC-DAD), provides characteristic absorption profiles that aid in the identification of this compound mdpi.comresearchgate.net. The UV spectra, combined with mass spectrometry (MS) data, allow for the recognition of compounds by comparing them with standard reference compounds mdpi.comresearchgate.net. MS spectra provide crucial information on the molecular weight and fragmentation patterns, which are essential for confirming the identity and elucidating the structure of this compound and its derivatives mdpi.comlongdom.org. For instance, fragmentation patterns, such as the loss of a methyl radical ion (15 Da) due to a methoxy (B1213986) group, are characteristic for many isoflavonoids found in Iris species mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds like this compound. Both 1D and 2D NMR techniques (e.g., 1D total correlation spectroscopy (TOCSY), 1H-1H shift correlation spectroscopy (COSY), 1H-detected heteronuclear single-quantum coherence (HSQC), and heteronuclear multiple-bond connectivity (HMBC)) provide detailed information about the connectivity of atoms and functional groups within the molecule jst.go.jpresearchgate.net. For example, NMR analysis has been used to determine the structure of this compound glycosides by characterizing the sugar moieties and their attachment points to the aglycone jst.go.jp. Microprobe NMR, combined with HPLC, has also been applied to improve metabolite identifications in complex biological matrices researchgate.net.

Bioanalytical Assays for In Vitro Cellular Uptake and Metabolism Studies

Bioanalytical assays are essential for investigating the cellular uptake and metabolic fate of this compound, providing insights into its bioavailability and potential mechanisms of action at a cellular level.

In Vitro Cellular Uptake Studies

Cellular uptake studies assess how a compound enters cells. These assays typically involve incubating cells with the compound of interest and then quantifying the intracellular amount of the compound over time. Common methodologies include:

Fluorescence Imaging (e.g., Confocal Laser Scanning Microscopy - CLSM) : If this compound or a labeled derivative is fluorescent, CLSM can visualize its internalization and distribution within cells mdpi.comfrontiersin.orgplos.org.

Flow Cytometry (FC) : This technique quantifies the cellular uptake by measuring the fluorescence intensity of individual cells, allowing for high-throughput analysis and statistical evaluation of uptake efficiency mdpi.complos.org.

Radiolabeled Substrates : Using radiolabeled this compound allows for highly sensitive quantification of cellular uptake via scintillation counting after cell lysis or filtration giffordbioscience.com.

MTT Assay : While primarily a cell viability assay, the MTT assay can indirectly indicate cellular interaction or metabolic activity in response to the compound, which can be linked to uptake in some contexts mdpi.comfrontiersin.orgplos.org.

These studies are crucial for understanding the initial interactions of this compound with biological systems and can be performed in various cell lines (e.g., cancer cell lines, hepatocytes) to mimic different physiological environments mdpi.comfrontiersin.org.

In Vitro Metabolism Studies

In vitro metabolism studies are performed to identify metabolites, determine metabolic pathways, and assess species-specific metabolic routes of a compound. These studies are critical for predicting the metabolic fate of natural products like this compound in biological systems nih.govpharmaron.comnih.gov. Key in vitro models include:

Cellular Models : Primary hepatocytes, liver slices, and various cell lines (e.g., human liver cell lines) are widely used as they retain many drug-metabolizing enzyme activities nih.govpharmaron.comnih.gov.

Subcellular Fractions : Liver microsomes, S9 fractions, and isolated enzymes (e.g., cytochrome P450 enzymes) are used to study specific metabolic reactions and enzyme kinetics in a controlled environment nih.govpharmaron.com.

Quantitative Metabolite Profiling : This involves separating and resolving metabolites using HPLC methods, often coupled with high-resolution mass spectrometry (HRMS) for structure elucidation and quantification pharmaron.com.

These assays help to understand how this compound might be transformed within the body, identifying potential active or inactive metabolites, and informing further research into its biological effects and potential applications.

Computational Chemistry and Theoretical Investigations of Irisolone

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes, affinities, and dynamic behavior of small molecules (ligands) with biological macromolecules (receptors) mdpi.come-nps.or.kr. For Irisolone, or its derivatives, these methods have been applied to explore potential interactions with enzymes like Acetylcholinesterase (AChE).

One notable study involved this compound-4'-O-β-D-glucopyranoside, a glycoside of this compound, in molecular docking simulations against Acetylcholinesterase (AChE), utilizing the crystal structure with PDB ID: 1EVE nih.gov. The docking results indicated a predicted dock score of -12.3 for this compound-4'-O-β-D-glucopyranoside, suggesting a favorable binding interaction nih.gov. Further analysis through 3D Quantitative Structure-Activity Relationship (QSAR) models revealed that steric (63.2%) and electrostatic (36.8%) contributions were significant factors influencing the activity of these flavonoid derivatives as AChE inhibitors nih.gov.

Molecular dynamics (MD) simulations, which extend docking by simulating the time-dependent movement of atoms and molecules, provide insights into the stability of ligand-receptor complexes and conformational changes e-nps.or.krnih.govcqvip.com. While specific detailed MD simulation findings solely for this compound were not extensively detailed in the search results, the application of MD to this compound's glycoside suggests its utility in understanding the dynamic interactions and stability of such compounds within biological environments nih.govcqvip.com. General molecular docking and MD studies on AChE inhibitors highlight the importance of π–π stacking and cation–π interactions with key amino acid residues such as Trp86, Trp286, and Tyr337 for effective ligand anchoring and enzymatic inhibition mdpi.comnih.govresearchgate.netjpionline.org.

Table 1: Molecular Docking Findings for this compound Derivative

Compound NameBiological TargetPDB IDPredicted Dock Score (kcal/mol)Key Interaction Contributions (from 3D QSAR)Reference
This compound-4'-O-β-D-glucopyranosideAcetylcholinesterase1EVE-12.3Steric (63.2%), Electrostatic (36.8%) nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of chemical compounds at a highly accurate level scielo.org.mxscielo.org.mxuio.nowikipedia.org. These calculations provide crucial insights into a molecule's intrinsic properties, which are essential for understanding its chemical behavior and potential biological activity.

While specific DFT studies focusing solely on this compound's electronic structure and reactivity were not explicitly found in the search results, the principles and applications of these methods are well-established for similar organic molecules. DFT calculations can determine various electronic properties, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier molecular orbitals are critical for predicting a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability, with a smaller gap often correlating with higher reactivity scielo.org.mxscielo.org.mxnih.govresearchgate.netyoutube.commdpi.comunimas.my.

Ionization Potential (IP) and Electron Affinity (EA): These values quantify a molecule's tendency to lose or gain an electron, respectively, providing insights into its redox properties scielo.org.mxscielo.org.mx.

Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the charge distribution and potential electrophilic/nucleophilic regions on a molecule's surface, aiding in understanding intermolecular interactions researchgate.netdiva-portal.org.

These quantum chemical parameters are invaluable for predicting how this compound might interact in various chemical environments, including its potential for forming covalent bonds, undergoing electron transfer reactions, or participating in acid-base interactions within biological systems.

Chemoinformatics and Database Mining for Structural Analogues and Biological Correlates

Chemoinformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry, particularly in managing, analyzing, and predicting chemical data scispace.comnih.gov. It is instrumental in exploring chemical space, identifying structural analogues, and correlating chemical structures with biological activities.

This compound, as a natural product, is cataloged in comprehensive databases like the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database scispace.com. This database utilizes chemoinformatics tools to compute various physicochemical properties and assess the drug-likeness of phytochemicals, including this compound wikipedia.orgscispace.com. Such databases provide 2D and 3D chemical structures, along with predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for early-stage drug discovery and understanding compound behavior wikipedia.org.

Database mining within chemoinformatics relies on the "Similar Property Principle," which posits that molecules with similar structures often exhibit similar properties scispace.comchemaxon.com. This principle underpins various applications:

Structural Similarity Searching: By comparing molecular fingerprints or other structural descriptors, researchers can identify compounds structurally similar to this compound scispace.comchemaxon.comgsitechnology.comucr.edu. This is vital for discovering novel compounds with potentially similar biological activities or for optimizing existing leads mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Chemoinformatics facilitates the development of QSAR/QSPR models that establish mathematical relationships between a molecule's chemical structure (represented by molecular descriptors) and its biological activity or physicochemical properties nih.govnih.govchemaxon.commdpi.com. For this compound, QSAR studies on its glycoside have already highlighted the importance of steric and electrostatic features for its activity against AChE nih.gov.

Chemical Space Navigation: Tools like ChemGPS-NP enable the visualization and navigation of chemical space, allowing researchers to understand the diversity of natural products and identify regions associated with specific biological activities researchgate.net. This involves mapping compounds based on physicochemical properties such as size, shape, flexibility, rigidity, polarizability, lipophilicity, polarity, and hydrogen bonding capacity researchgate.net.

Virtual Screening: Chemoinformatics supports virtual screening campaigns, where large chemical libraries are computationally screened to identify potential hits based on structural similarity or predicted binding to a target scispace.comnih.gov. This can lead to the discovery of new lead compounds or the expansion of existing structural series mdpi.comnih.govnih.govdtu.dk.

Through these chemoinformatics approaches, the vast amount of chemical and biological data available for natural products like this compound can be efficiently processed and analyzed, leading to a deeper understanding of their structure-activity relationships and facilitating the identification of promising new compounds or biological correlates.

Future Research Directions and Emerging Applications of Irisolone

Exploration of Novel Molecular Targets and Mechanistic Pathways

Future research on Irisolone should prioritize the in-depth exploration of its novel molecular targets and the precise mechanistic pathways through which it exerts its biological effects. Isoflavones, as a class, are known for a wide array of activities, including anti-inflammatory, anti-microbial, cardioprotective, neuroprotective, and antiproliferative properties nih.gov. Studies on Iris species have identified various bioactive compounds exhibiting cancer chemopreventive, anticancer, antioxidant, antiplasmodial, immunomodulatory, and anti-inflammatory activities, suggesting a complex interplay with biological systems nih.govmdpi.com.

Specific research avenues include elucidating whether this compound modulates signaling pathways such as ERK/MAPK and TNF-α, as observed with other isoflavones researchgate.net. Investigations into its potential inhibition of enzymes like tubulin polymerase, various kinases (e.g., EGFR, PI3Kδ, PI3Kγ), and HDACs, or its involvement in angiogenesis inhibition, would also be valuable nih.gov. Furthermore, understanding if this compound impacts pathways like Hedgehog, PI3K/AKT/mTOR, MAPK/Wnt, EGFR/PI3K/Akt/Bad, EGFR/ERK, and EGFR/PI3K/Akt/b-catenin, which are implicated in various cellular processes, could reveal new therapeutic opportunities nih.gov. Given the reported neuroprotective effects of Iris species extracts, further mechanistic studies focusing on the activation of ERK1/2 and flavonoid-triggered Shp-2 pathways by this compound are warranted nih.gov. The intricate relationship between oxidative stress and inflammatory processes, often mediated by molecular pathways such as the Nrf2 signaling pathway, suggests that this compound's role in modulating these interconnected mechanisms, particularly its antioxidant properties, requires detailed investigation frontiersin.orgmdpi.com.

Development of Advanced Synthetic Methodologies for Analogues

The development of advanced synthetic methodologies for this compound and its analogues represents a critical area for future research, enabling comprehensive structure-activity relationship (SAR) studies and the creation of more potent compounds openaccessjournals.comox.ac.uk. The synthesis of complex natural products and their derivatives, especially those with intricate structures, multiple chiral centers, fused rings, and diverse functional groups, demands efficient and selective synthetic routes openaccessjournals.com.

Strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), hybrid molecules, and biosynthesis-inspired synthesis can be applied to generate a diverse library of this compound analogues rsc.org. These methodologies facilitate the introduction of modifications at various stages of synthesis, allowing for systematic exploration of chemical space around the this compound scaffold rsc.org. Moreover, the integration of green chemistry principles, including flow chemistry, biocatalysis, chemocatalysis, electrochemistry, and photoredox catalysis, can enhance the efficiency, safety, and environmental sustainability of this compound analogue synthesis symeres.comqeios.com. For isoflavones, molecular hybridization and targeted functionalization of their A-, B-, and C-rings are proven approaches for discovering analogues with improved biological activities nih.gov.

Mechanistic Studies in Additional Preclinical Disease Models

While initial studies on this compound and extracts from Iris species have shown promising biological activities, extensive mechanistic studies in additional preclinical disease models are essential to fully validate their therapeutic potential nih.govresearchgate.net. Iris species extracts and isolated compounds have demonstrated a range of properties, including antioxidant, anticancer, anti-inflammatory, hepatoprotective, neuroprotective, and anti-microbial effects mdpi.comresearchgate.net.

Future research should focus on expanding mechanistic investigations of this compound into specific, well-defined preclinical models within these broad categories. For instance, given its reported anti-inflammatory and antioxidant activities, this compound could be rigorously tested in models of chronic inflammatory diseases, metabolic disorders, or various oxidative stress-related conditions not yet thoroughly explored mdpi.comresearchgate.net. The observed protective effects of compounds from Iris aphylla rhizomes against influenza H1N1 and enterovirus D68, along with their anti-inflammatory activity in human neutrophils, suggest a promising avenue for this compound in antiviral research thieme-connect.com. Furthermore, conducting in-depth preclinical studies in animal models is crucial to confirm the anticancer potential of this compound and to precisely elucidate the molecular targets and pathways involved in its antineoplastic effects mdpi.com.

Development of this compound and its Analogues as Chemical Probes for Biological Processes

The development of this compound and its analogues as chemical probes represents a significant future direction for advancing biological research and drug discovery. Chemical probes are indispensable tools for dissecting fundamental biological processes and facilitating target validation in drug development ox.ac.uk.

Given this compound's diverse biological activities, designing it and its derivatives as chemical probes can aid in precisely elucidating the roles of specific molecular pathways or proteins in various cellular functions and disease states. The ability to synthesize a wide array of analogues (as discussed in Section 10.2) is paramount for this application, as it allows for strategic modifications to enhance target selectivity, incorporate reporter tags (e.g., fluorescent labels), or enable photoaffinity labeling for direct target identification openaccessjournals.comox.ac.uk. Such probes could be instrumental in unraveling the intricate mechanisms of action of this compound within complex cellular environments, particularly in contexts related to its antioxidant, anti-inflammatory, or potential anticancer activities nih.govmdpi.comresearchgate.net.

Integration with Systems Biology and Network Pharmacology Approaches

Integrating this compound research with systems biology and network pharmacology approaches offers a powerful paradigm for a holistic understanding of its interactions within complex biological systems. Network pharmacology, an in silico methodology, enables the construction of "protein-compound/disease-gene" networks, thereby shifting the traditional "one-target, one-drug" paradigm towards a "network-target, multiple-component-therapeutics" model mdpi.commdpi.comnih.gov. This approach is particularly well-suited for natural products like this compound, which often exert their effects through modulating multiple components and diverse biological targets simultaneously mdpi.comresearchgate.net.

These integrative approaches leverage advanced computational methods, including molecular docking, sophisticated network analysis, and artificial intelligence algorithms, to predict and validate drug-target interactions on an unprecedented scale mdpi.com. By mapping this compound's influence across various 'omics' levels—such as epigenomics, transcriptomics, proteomics, and metabolomics—researchers can identify key pathways, uncover potential synergistic effects, and gain a more comprehensive understanding of its full therapeutic potential mdpi.com. This systematic investigation can also aid in identifying novel targets and elucidating previously unknown signaling pathways that interact with this compound, thereby significantly contributing to the understanding of disease mechanisms and the discovery of new bioactive compounds researchgate.net.

Q & A

Q. What methodological approaches are recommended for the structural elucidation of Irisolone and its derivatives?

To characterize this compound’s structural properties, researchers should employ spectroscopic techniques such as 1^1H NMR and 13^13C NMR to identify functional groups and molecular frameworks. High-resolution mass spectrometry (HRESIMS) is critical for confirming molecular formulas, while X-ray crystallography (if applicable) can resolve stereochemistry. Comparative analysis with published spectral data for structurally similar flavonoids (e.g., 4’-methyl ether derivatives) is essential for validation .

Q. What protocols are optimal for isolating this compound from natural sources like Ochna serrulata?

Isolation typically involves sequential extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic purification (column chromatography, HPLC). Researchers should validate purity via melting point analysis, TLC, and HPLC-UV. Documenting yield percentages at each step ensures reproducibility. Secondary metabolites like this compound often require stabilization against oxidative degradation during extraction .

Q. How can researchers validate the purity of synthesized this compound derivatives?

Purity assessment requires a combination of analytical techniques:

  • HPLC with UV detection to quantify impurities.
  • Elemental analysis to verify stoichiometry.
  • Mass spectrometry to confirm molecular integrity. For novel derivatives, full spectral data (1^1H NMR, 13^13C NMR, HRESIMS) must be compared with computational predictions (e.g., DFT calculations) to rule out structural anomalies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

Contradictions often arise from variability in experimental models, dosages, or compound purity. To resolve these:

  • Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, solvent effects).
  • Replicate studies under standardized conditions (e.g., ISO-certified cell cultures, controlled pharmacokinetic parameters).
  • Investigate structural-activity relationships (SAR) to determine if minor modifications (e.g., methylation at the 3’ position) alter bioactivity .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative disease models?

A multi-tiered approach is recommended:

  • In vitro : Use neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects via assays like MTT (cytotoxicity) and ROS detection.
  • In vivo : Employ transgenic animal models (e.g., Alzheimer’s disease mice) with dose-response studies.
  • Molecular docking : Screen this compound against targets like acetylcholinesterase or amyloid-beta aggregates using software such as AutoDock Vina. Ensure controls for bioavailability (e.g., blood-brain barrier penetration assays) .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against synthetic analogs?

Key considerations include:

  • Variable selection : Compare analogs with systematic structural variations (e.g., methoxy vs. hydroxyl groups at specific positions).
  • Assay standardization : Use identical cell lines, animal models, and endpoints (e.g., IC50_{50}, LD50_{50}).
  • Statistical models : Apply ANOVA or machine learning (e.g., random forests) to identify significant efficacy predictors. Publish raw datasets to facilitate cross-study validation .

Methodological Frameworks

Q. What strategies ensure robust hypothesis testing for this compound’s anti-inflammatory properties?

Adopt the PICOT framework :

  • Population : Define the biological system (e.g., RAW 264.7 macrophages).
  • Intervention : Specify this compound concentrations and exposure times.
  • Comparison : Include positive controls (e.g., dexamethasone) and vehicle controls.
  • Outcome : Quantify biomarkers like TNF-α or COX-2 via ELISA/Western blot.
  • Time : Standardize measurement intervals to capture dynamic responses .

Q. How should researchers formulate a hypothesis for this compound’s role in cancer chemoprevention?

A testable hypothesis could be: “this compound inhibits PI3K/Akt signaling in triple-negative breast cancer cells, reducing proliferation and inducing apoptosis.” Validate this via:

  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling perturbations.
  • Functional assays : siRNA knockdown of PI3K to confirm target specificity. Ensure alignment with existing literature on flavonoid-mediated oncogenic pathway modulation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use non-linear regression (e.g., log-dose vs. response curves) to calculate EC50_{50}/IC50_{50}. For multi-variable datasets (e.g., transcriptomics), apply principal component analysis (PCA) to reduce dimensionality. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers address low reproducibility in this compound’s pharmacokinetic studies?

Standardize protocols for:

  • Sample preparation : Use lyophilization to stabilize this compound in plasma.
  • Analytical validation : Perform inter-laboratory cross-checks via LC-MS/MS.
  • Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.